molecular formula C17H17N3NaO6S2+ B1668397 Cephapirin sodium CAS No. 24356-60-3

Cephapirin sodium

Cat. No. B1668397
CAS RN: 24356-60-3
M. Wt: 446.5 g/mol
InChI Key: VGEOUKPOQQEQSX-UHFFFAOYSA-M
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Description

Cephapirin Sodium is a cephalosporin antibiotic that is effective against Gram-positive and Gram-negative bacteria including Staphylococcus aureus, Escherichia coli, Klebsiella pneumonia, and Proteus mirabilis . It is used by the majority of dairy farms in the US .


Molecular Structure Analysis

The molecular formula of Cephapirin Sodium is C17H16N3NaO6S2 . Its molecular weight is 445.45 . The InChI key is VGEOUKPOQQEQSX-OALZAMAHSA-M .


Physical And Chemical Properties Analysis

Cephapirin Sodium is soluble in H2O up to approximately 50 mg/mL and slightly soluble in DMSO and MeOH up to approximately 1 mg/mL . It should be stored at or below 25°C (77°F) and should not be frozen .

Scientific Research Applications

1. Treatment of Nonsevere Clinical Mastitis

  • Application Summary: Cephapirin Sodium is used for the treatment of nonsevere clinical mastitis in cows. It is a first-generation cephalosporin antimicrobial frequently used for the treatment of gram-positive mastitis .
  • Methods of Application: The cows were treated with 4 intramammary infusions (12 hours apart) of 300 mg of Cephapirin Sodium .
  • Results: The overall bacteriological cure rate achieved by Cephapirin treatment was 82%. No significant differences were observed between treatments regarding any of the evaluated outcomes .

2. Quantification in Pharmaceutical Facilities

  • Application Summary: Cephapirin Sodium is quantified in cleaning rinse solutions of common reactors and manufacturing aids in pharmaceutical facilities .
  • Methods of Application: A highly sensitive and reproducible ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed for the analysis of Cephapirin .
  • Results: The method is specific, linear, precise, accurate, rugged, and robust. The quantification precision and accuracy were determined to be the lowest limit of detection 0.15 parts per billion (ppb) and the lowest limit of quantification 0.4 ppb .

3. Treatment of Respiratory Tract Infections

  • Application Summary: Cephapirin Sodium is used for the treatment of respiratory tract infections caused by susceptible bacteria .
  • Methods of Application: The specific dosage and treatment duration would depend on the severity of the infection and the patient’s response to the medication .
  • Results: The effectiveness of Cephapirin Sodium in treating respiratory tract infections would depend on the susceptibility of the bacteria causing the infection .

4. Treatment of Skin and Soft Tissue Infections

  • Application Summary: Cephapirin Sodium is used for the treatment of skin and soft tissue infections caused by susceptible bacteria .
  • Methods of Application: The specific dosage and treatment duration would depend on the severity of the infection and the patient’s response to the medication .
  • Results: The effectiveness of Cephapirin Sodium in treating skin and soft tissue infections would depend on the susceptibility of the bacteria causing the infection .

5. Treatment of Urinary Tract Infections

  • Application Summary: Cephapirin Sodium is used for the treatment of urinary tract infections caused by susceptible bacteria .
  • Methods of Application: The specific dosage and treatment duration would depend on the severity of the infection and the patient’s response to the medication .
  • Results: The effectiveness of Cephapirin Sodium in treating urinary tract infections would depend on the susceptibility of the bacteria causing the infection .

6. Quality Tests and Assays in Pharmaceutical Facilities

  • Application Summary: Cephapirin Sodium is used in specified quality tests and assays as specified in the USP compendia .
  • Methods of Application: The specific methods of application would depend on the specific quality test or assay being conducted .
  • Results: The results would depend on the specific quality test or assay being conducted .

7. Treatment of Bronchitis

  • Application Summary: Cephapirin Sodium is used for the treatment of bronchitis caused by susceptible bacteria .
  • Methods of Application: The specific dosage and treatment duration would depend on the severity of the infection and the patient’s response to the medication .
  • Results: The effectiveness of Cephapirin Sodium in treating bronchitis would depend on the susceptibility of the bacteria causing the infection .

8. Treatment of Pharyngitis

  • Application Summary: Cephapirin Sodium is used for the treatment of pharyngitis caused by susceptible bacteria .
  • Methods of Application: The specific dosage and treatment duration would depend on the severity of the infection and the patient’s response to the medication .
  • Results: The effectiveness of Cephapirin Sodium in treating pharyngitis would depend on the susceptibility of the bacteria causing the infection .

9. Treatment of Tonsillitis

  • Application Summary: Cephapirin Sodium is used for the treatment of tonsillitis caused by susceptible bacteria .
  • Methods of Application: The specific dosage and treatment duration would depend on the severity of the infection and the patient’s response to the medication .
  • Results: The effectiveness of Cephapirin Sodium in treating tonsillitis would depend on the susceptibility of the bacteria causing the infection .

10. Treatment of Bovine Mastitis

  • Application Summary: Cephapirin Sodium is used for the treatment of bovine mastitis caused by susceptible strains of Streptococcus agalactiae and Staphylococcus aureus including strains resistant to penicillin .
  • Methods of Application: Infuse the entire contents of one syringe (10 mL) into each infected quarter immediately after the quarter has been completely milked out. Repeat once only in 12 hours .
  • Results: The effectiveness of Cephapirin Sodium in treating bovine mastitis would depend on the susceptibility of the bacteria causing the infection .

Safety And Hazards

Cephapirin Sodium may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

Cephapirin Sodium is currently used for intramammary infusion in dairy cows . Future research could focus on developing manure segregation and treatment methods to minimize the risk of antibiotic loading to the environment from dairy farms .

properties

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/q;+1/p-1/t13-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEOUKPOQQEQSX-OALZAMAHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21593-23-7 (Parent)
Record name Cephapirin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045574
Record name Cephapirin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephapirin sodium

CAS RN

24356-60-3
Record name Cephapirin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephapirin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (6R-trans)-3-(acetoxymethyl)-8-oxo-7-[(4-pyridylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAPIRIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/431LFF7I7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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